molecular formula C27H23N3O4S B2575737 (E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 330828-49-4

(E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2575737
CAS No.: 330828-49-4
M. Wt: 485.56
InChI Key: FAXKUGLIPGDIRY-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to the thiazolo[3,2-a]pyrimidine family, a class of fused heterocycles known for diverse pharmacological activities. Its structure features:

  • A thiazolo[3,2-a]pyrimidine core with a 3-oxo group.
  • A (4-methoxybenzylidene) substituent at position 2 (E-configuration).
  • A 5-methylfuran-2-yl group at position 3.
  • A methyl group at position 5.
  • An N-phenylcarboxamide at position 6.

This compound’s structural complexity and substituent diversity make it a candidate for comparative studies with analogues, focusing on synthesis, physicochemical properties, and crystallography.

Properties

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-16-9-14-21(34-16)24-23(25(31)29-19-7-5-4-6-8-19)17(2)28-27-30(24)26(32)22(35-27)15-18-10-12-20(33-3)13-11-18/h4-15,24H,1-3H3,(H,29,31)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXKUGLIPGDIRY-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)OC)S3)C)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)OC)/S3)C)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the reaction of specific precursors under controlled conditions. The structural characterization is often confirmed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry. For instance, the compound's molecular formula is C20H22N4O3SC_{20}H_{22}N_4O_3S, with a molecular weight of 398.48 g/mol.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines including:

  • HepG2 (human liver carcinoma)
  • MCF-7 (human breast adenocarcinoma)
  • A549 (human lung carcinoma)

The results indicate that the compound induces apoptosis in cancer cells, which is a programmed cell death mechanism crucial for inhibiting tumor growth. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest potent activity compared to standard chemotherapeutic agents like doxorubicin.

Cell LineIC50 Value (μM)Reference Compound IC50 (μM)
HepG26.1 ± 1.924.7 ± 3.2
MCF-77.9 ± 1.924.7 ± 3.2
A5498.5 ± 2.024.7 ± 3.2

These findings underscore the potential of this compound as a lead for developing new anticancer therapies.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound activates caspase pathways leading to increased apoptosis rates in treated cells.
  • Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in cancer cells, preventing them from proliferating.
  • Inhibition of Proliferation : The compound reduces cell viability and proliferation rates significantly.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various pathogens:

  • Bacterial Strains : Including E. coli and Pseudomonas aeruginosa

The results indicated moderate to high antibacterial activity, suggesting that the compound could be useful in treating bacterial infections.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells compared to controls, with flow cytometry confirming these findings.
    "The induction of apoptosis was evidenced by an increase in annexin V-positive cells post-treatment" .
  • Antimicrobial Efficacy : Another study reported that the compound displayed notable inhibition zones against tested bacterial strains, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues (Table 1) highlight variations in benzylidene substituents, heterocyclic moieties, and functional groups:

Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Compound ID & Source Position 2 Substituent Position 5 Substituent Position 6 Functional Group Key Features
Target Compound 4-Methoxybenzylidene (E) 5-Methylfuran-2-yl N-Phenylcarboxamide Carboxamide enhances H-bond potential
11a 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl Carbonitrile (CN) Electron-donating methyl groups
11b 4-Cyanobenzylidene 5-Methylfuran-2-yl Carbonitrile (CN) Electron-withdrawing cyano group
Compound 2,4,6-Trimethoxybenzylidene Phenyl Ethyl carboxylate Trimethoxy enhances steric bulk
612080-69-0 5-Methylfuran-2-ylmethylene 4-Methoxycarbonylphenyl Ethyl carboxylate Dual heterocyclic substitution

Key Observations :

  • Electron-Donating vs.
  • Carboxamide vs. Ester/Nitrile : The N-phenylcarboxamide at position 6 (target compound) increases hydrogen-bonding capacity compared to nitriles (11a, 11b) or esters (), which may influence solubility and biological activity .

Key Observations :

  • Reactivity of Aldehydes : Electron-rich aldehydes (e.g., 2,4,6-trimethoxy in ) may require longer reaction times (8–10 h vs. 2 h for 11a/11b) but yield higher product purity .

Spectroscopic and Crystallographic Analysis

Spectroscopic Data
  • IR Spectroscopy :
    • The target compound’s carboxamide would exhibit N–H stretches at ~3300 cm⁻¹ and C=O at ~1680 cm⁻¹, contrasting with 11a/11b’s nitrile peaks at ~2220 cm⁻¹ .
    • ’s ester carbonyl appears at 1719 cm⁻¹, similar to other carboxylates .
  • NMR Spectroscopy :
    • The 4-methoxybenzylidene group in the target compound would show a singlet for methoxy protons at δ ~3.8 ppm, comparable to δ 2.37 ppm (3 CH₃) in 11a .
Crystallographic Features
  • Ring Puckering : The thiazolopyrimidine core in adopts a flattened boat conformation (C5 deviation: 0.224 Å), with a dihedral angle of 80.94° between the core and the benzylidene group . Similar puckering is expected in the target compound.
  • Hydrogen Bonding : and compounds form C–H···O interactions in crystal packing, while the target compound’s carboxamide may enable stronger N–H···O bonds, influencing solubility and stability .

Physicochemical Properties

  • Melting Points :
    • Nitrile derivatives (11a: 243–246°C; 11b: 213–215°C) have higher melting points than esters (: 427–428 K) due to stronger dipole interactions . The target compound’s carboxamide may exhibit intermediate values.
  • Solubility : The N-phenylcarboxamide group may improve aqueous solubility compared to esters or nitriles, though steric bulk from the 5-methylfuran-2-yl group could counteract this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.